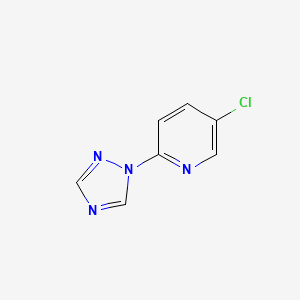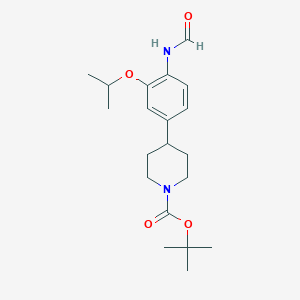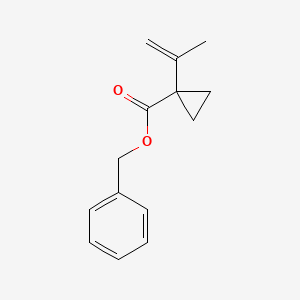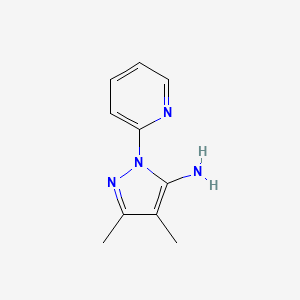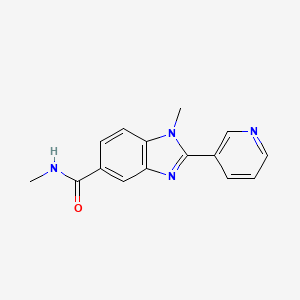
N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide is a heterocyclic compound that features a benzimidazole core with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by cyclization to form the benzimidazole ring. The pyridine ring is introduced through a subsequent reaction with a pyridine derivative. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar heterocyclic structure and have been studied for their anticancer and antimicrobial properties.
Imidazo[2,1-b]thiazole derivatives: These compounds also feature a fused ring system and have shown potential as anticancer agents.
Uniqueness
N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a benzimidazole core. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N,1-dimethyl-2-pyridin-3-ylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H14N4O/c1-16-15(20)10-5-6-13-12(8-10)18-14(19(13)2)11-4-3-7-17-9-11/h3-9H,1-2H3,(H,16,20) |
InChI Key |
CXKYCPLLSZUGFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-N-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13873833.png)

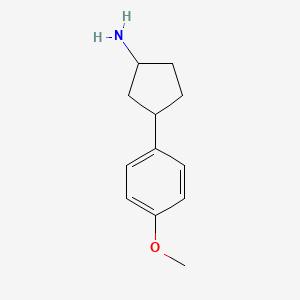

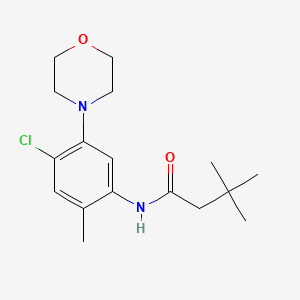
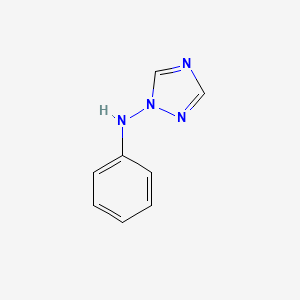
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)

